

# trans-3-(3-Pyridyl)acrylic acid esterification ethyl trans-3-(3-pyridyl)acrylate

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## Compound Focus: trans-3-(3-Pyridyl)acrylic acid

CAS No.: 19337-97-4

Cat. No.: S1533719

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## Chemical Profile & Applications

This compound is primarily known as a **bifunctional ligand** with both hard and soft coordination sites, making it valuable in materials science and pharmacology [1].

## Research Applications

Application Area	Specific Use / Function	Reference(s)
Materials Science	Organic linker for constructing 3D heterometallic coordination polymers (with Co(II), etc.); exhibits properties like luminescence, spin-canting, and metamagnetic behavior. [1] [2]	
Pharmaceutical & Agrochemical	Serves as a key intermediate in synthesis; shows direct antiviral activity against the Tobacco Mosaic Virus (TMV). [3]	

## Synthesis of Ethyl Trans-3-(3-pyridyl)acrylate

While a direct protocol for synthesizing the ethyl ester from the acid was not found, one source explicitly mentions that the ester can be synthesized from **trans-3-(3-Pyridyl)acrylic acid** via an **esterification** reaction [1]. The table below summarizes the key information available for the final ester product.

## Characterization Data for Ethyl Trans-3-(3-pyridyl)acrylate

Property	Value / Description
CAS Number	59607-99-7 [4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> NO <sub>2</sub> [4]
Molecular Weight	177.20 g/mol [4]
Purity	96% [4]
Boiling Point	100-102 °C at 0.075 mmHg [4]
SMILES	CCOC(=O)/C=C/C1=CN=CC=C1 [4]

## Suggested General Esterification Procedure

The following is a generalized procedure for the acid-catalyzed esterification of a carboxylic acid. You will need to determine the optimal conditions (reaction time, temperature, and work-up) for this specific compound through experimentation.

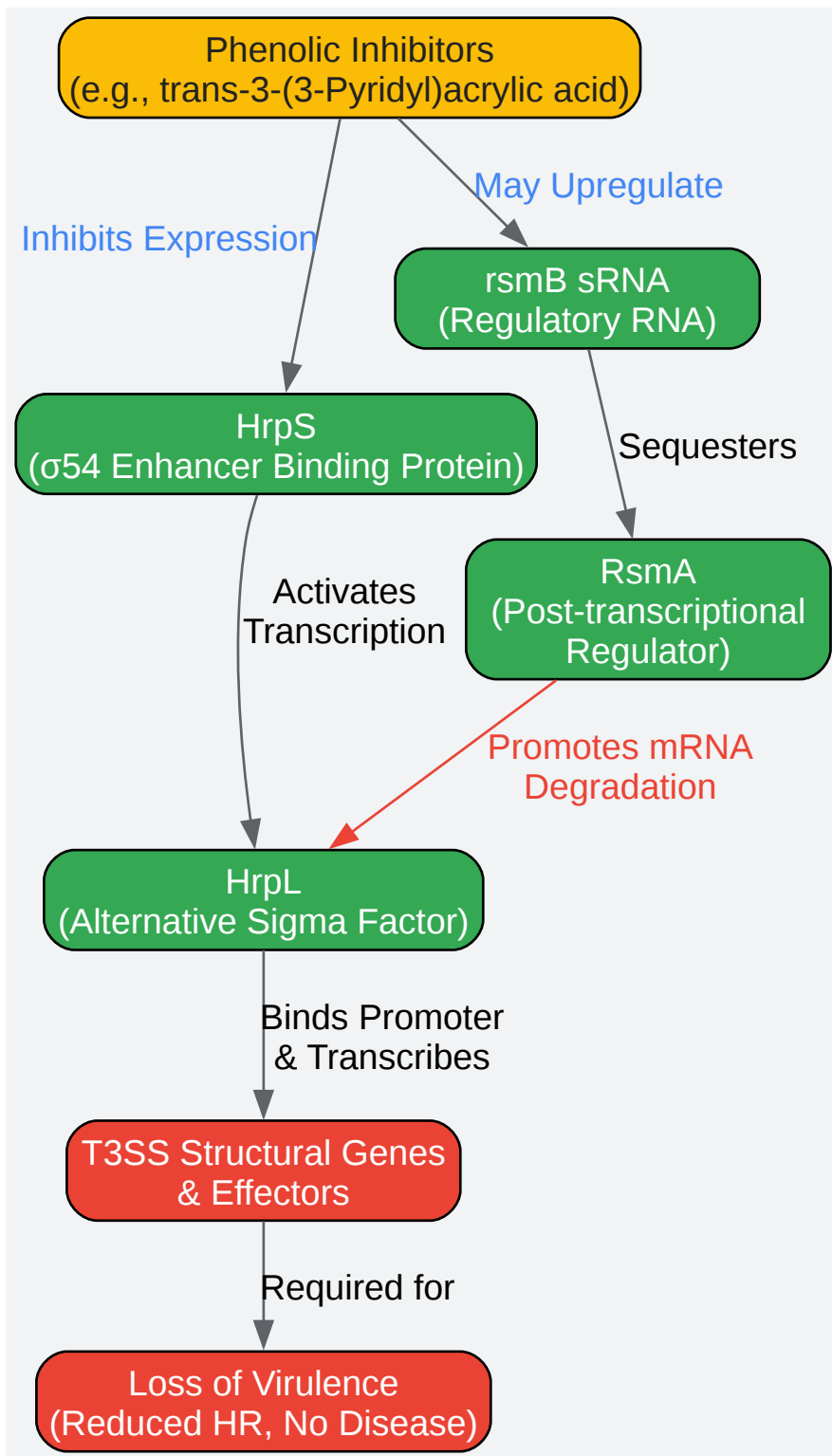
- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine **trans-3-(3-Pyridyl)acrylic acid** (1.0 equivalent) with a large excess of absolute ethanol (e.g., 5-10 equivalents). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents) or p-toluenesulfonic acid [5].
- **Heating and Reflux:** Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting acid is consumed. This could take several hours.
- **Work-up Procedure:**
  - Once the reaction is complete, cool the mixture to room temperature.

- Neutralize the acid catalyst by carefully adding a saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution until  $\text{CO}_2$  evolution stops and the solution is slightly basic.
- Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x portions).
- Combine the organic extracts and wash them with brine (saturated  $\text{NaCl}$  solution), then dry them over an anhydrous drying agent like magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ ) [5].
- **Purification:** Filter the solution to remove the drying agent and concentrate it under reduced pressure using a rotary evaporator. The crude product, ethyl *trans*-3-(3-pyridyl)acrylate, can be further purified by techniques such as recrystallization or flash column chromatography to achieve high purity.

## Antiviral Activity and Mechanism of Action

**Trans-3-(3-Pyridyl)acrylic acid** has been identified as an inhibitor of the Type III Secretion System (T3SS), a key virulence factor in many bacterial plant pathogens like *Erwinia amylovora* (which causes fire blight) [6]. Inhibiting the T3SS disarms the pathogen without killing it, representing a promising anti-virulence strategy.

The following diagram outlines the mechanism by which phenolic compounds like **trans-3-(3-Pyridyl)acrylic acid** inhibit the T3SS, based on studies of similar molecules [6].



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**Diagram Title:** Proposed T3SS Inhibition Pathway

This diagram illustrates the two key regulatory pathways through which **trans-3-(3-Pyridyl)acrylic acid** and related compounds are believed to suppress T3SS expression [6]:

- **HrpS/HrpL Pathway (Primary):** The inhibitor directly or indirectly suppresses the expression or activity of **HrpS**, a key transcriptional activator. This leads to reduced transcription of **HrpL**, an alternative sigma factor essential for turning on the genes that build the T3SS apparatus and its effector proteins.
- **RsmA/rsmB Pathway (Ancillary):** The inhibitor may also upregulate **rsmB**, a non-coding regulatory RNA. Increased rsmB sequesters the **RsmA** protein, which normally promotes the degradation of hrpL mRNA. By neutralizing RsmA, the inhibitor helps stabilize hrpL mRNA, but the overall effect is still a net reduction in T3SS due to the primary HrpS/HrpL pathway suppression.

## Experimental Protocol: T3SS Inhibition Assay

The following protocol is adapted from general methods used to study T3SS inhibitors in bacterial pathogens like *Erwinia amylovora* [6].

### Materials

- **Bacterial Strain:** *Erwinia amylovora* 273 or similar T3SS-proficient strain.
- **Media:**
  - **LB Medium:** For routine growth.
  - **Hrp-Inducing Minimal Medium (HIM):** For T3SS gene expression. Supplement with 10 mM mannitol [6].
- **Test Compound:** **trans-3-(3-Pyridyl)acrylic acid** (e.g., dissolved in DMSO).
- **Control:** A known T3SS inhibitor (positive control) and a solvent-only control (e.g., DMSO, negative control).

### Procedure

- **Culture Preparation:** Grow the bacterial strain overnight in LB medium. The following day, subculture the bacteria into fresh HIM medium to an optical density (OD<sub>600</sub>) of approximately 0.1.
- **Compound Treatment:** Divide the culture into aliquots. Add the test compound at the desired concentration (a non-bactericidal concentration must be determined beforehand, e.g., via MIC assay). Add the solvent control and positive control to their respective aliquots.

- **Induction:** Incubate the cultures with shaking at 28°C (the optimal growth temperature for *E. amylovora*) until the mid-logarithmic phase ( $OD_{600} \sim 0.6-0.8$ ), which is when T3SS genes are typically expressed [6].
- **Harvesting:** Collect bacterial cells by centrifugation.
- **Analysis:** Downstream analyses to confirm T3SS inhibition can include:
  - **RNA Extraction and qRT-PCR:** Measure the transcript levels of key T3SS genes (e.g., *hrpL*, *hrpA*) relative to a housekeeping gene.
  - **Protein Analysis:** Use western blotting to detect the secretion or expression of T3SS effector proteins like Harpin.
  - **Hypersensitive Response (HR) Assay:** Infiltrate the treated and untreated bacteria into tobacco leaves. A weakened or suppressed HR (reduced tissue necrosis) indicates successful T3SS inhibition [6].

## Safety and Handling

**Trans-3-(3-Pyridyl)acrylic acid** is classified as a warning substance. It may cause eye irritation, skin irritation, and specific target organ toxicity (respiratory system) upon repeated exposure [1]. Consult the relevant Safety Data Sheet (SDS) before use. Standard personal protective equipment (PPE) including gloves, eye protection, and an N95 dust mask is recommended [1].

## Key Information Gaps and Future Research

- **Direct Synthesis Protocol:** The exact reaction times, temperature, yield, and purification methods for the esterification are not specified in the search results.
- **Biological Data:** While antiviral activity is noted [3], quantitative data (IC50 values, cytotoxicity) and results from mammalian system studies are not available in these search results.

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